molecular formula C22H42O3 B085775 Butyl 9,10-epoxystearate CAS No. 106-83-2

Butyl 9,10-epoxystearate

Cat. No. B085775
CAS RN: 106-83-2
M. Wt: 354.6 g/mol
InChI Key: FEXXLIKDYGCVGJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Butyl 9,10-epoxystearate-related compounds involves intricate chemical processes. For example, the preparation of α-hydroxy ethers from isobutyl 9,10-epoxystearate involves treatment with aliphatic alcohols in the presence of an acid catalyst, yielding good overall yields from oleic acid (Moser & Erhan, 2007).

Molecular Structure Analysis

The molecular structure of Butyl 9,10-epoxystearate and its derivatives can be complex. For instance, the molecular structure of related compounds, like those containing butyl groups, demonstrates significant influences on their properties, such as piezofluorochromic properties (Xiong et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving Butyl 9,10-epoxystearate and its derivatives are diverse. The reactivity of tert-butyl (9R,10S,11E,13S)-9,10-epoxy-13-hydroxy-11-octadecenoate towards lysine moieties, for instance, demonstrates significant aminolysis and hydrolysis reactions (Lederer, Schuler, & Ohmenhäuser, 1999).

Scientific Research Applications

  • Preparation and Evaluation of α-Hydroxy Ethers from 9,10-Epoxystearates : This research focuses on preparing novel α-hydroxy ethers from isobutyl 9,10-epoxystearate. These ethers exhibit favorable low-temperature performance, useful in applications where temperature resilience is critical (Moser & Erhan, 2007).

  • Stereochemical Features of Hydrolysis of 9,10-Epoxystearic Acid by Epoxide Hydrolases : This study compares the stereochemical features of 9,10-epoxystearic acid hydrolysis by various epoxide hydrolases. It reveals differences in enantioselectivity among plant and mammalian EHs, which is crucial in understanding biochemical interactions and potential pharmaceutical applications (Summerer et al., 2002).

  • Ring Opening Reaction of Methyl Epoxystearate Promoted by Acid Saponite Clays : This study explores the catalytic potential of synthetic saponite acid clay in the ring-opening reaction of methyl 9,10-epoxystearate, yielding hydroxyesters. Such reactions are significant in green chemistry and sustainable industrial processes (Guidotti et al., 2009).

  • Copolymerization of Methyl 9,10-Epoxystearate and Cyclic Anhydrides : This research demonstrates the solvent-free copolymerization of methyl 9,10-epoxystearate with cyclic anhydrides, resulting in polyesters with unique properties. These polyesters, derived from renewable resources, have potential applications in sustainable materials science (Biermann et al., 2016).

  • Regio- and Enantioselectivity of Soybean Fatty Acid Epoxide Hydrolase : Investigating the selectivity of soybean epoxide hydrolase in hydrating cis-9,10-epoxystearic acid, this study adds to our understanding of enzyme behavior and could inform developments in bioengineering and enzymology (Blée & Schuber, 1992).

  • Formation of Highly Crosslinked Polymer Films in the Presence of Bio-Based Epoxy by Photoinitiated Cationic Polymerization : This study utilizes oleic acid-derived bis-(9,10-epoxystearic acid) ethanediyl ester for manufacturing crosslinked polymer films. The research contributes to the development of environmentally friendly coating materials (Sanay et al., 2021).

properties

IUPAC Name

butyl 8-(3-octyloxiran-2-yl)octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C22H42O3/c1-3-5-7-8-10-13-16-20-21(25-20)17-14-11-9-12-15-18-22(23)24-19-6-4-2/h20-21H,3-19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEXXLIKDYGCVGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1C(O1)CCCCCCCC(=O)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H42O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00883299
Record name 2-Oxiraneoctanoic acid, 3-octyl-, butyl ester
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Molecular Weight

354.6 g/mol
Source PubChem
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Physical Description

Colorless liquid; [HSDB]
Record name Butyl 9,10-epoxystearate
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Density

0.910 @ 20 °C
Record name BUTYL 9,10-EPOXYSTEARATE
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Product Name

Butyl 9,10-epoxystearate

Color/Form

COLORLESS LIQUID

CAS RN

106-83-2
Record name Butyl 3-octyl-2-oxiraneoctanoate
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Record name Butyl epoxystearate
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Record name 2-Oxiraneoctanoic acid, 3-octyl-, butyl ester
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Record name Butyl 3-octyloxiran-2-octanoate
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Record name BUTYL 9,10-EPOXYSTEARATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
RM Brice, WM Budde - Industrial & Engineering Chemistry, 1958 - ACS Publications
Infernally positioned oxirane groups in long chains impart greater stabilizingand plasticizing properties to vinyl resin compounds than terminaloxirane groups in short chains. The …
Number of citations: 15 pubs.acs.org
H Pařízková, S Pokorný, J Pokorný - Journal of Chromatography A, 1979 - Elsevier
Standards were prepared according to the literature’-“. Model reaction mix-tures were prepared by heating 90% of component A (butyl palmitate, butyl oleate, palm’iic acid, oleic acid or …
Number of citations: 4 www.sciencedirect.com
I SANG, Y FW - jstage.jst.go.jp
These abstracts are prepared for the benefit of our readers abroad to assist them, to form a general idea of the contents of the present issue, written in Japanese by the respective …
Number of citations: 3 www.jstage.jst.go.jp
HB Knight, LP Witnauer, WE Palm… - Journal of the …, 1959 - Wiley Online Library
Thirty‐one acyloxy or aryloxy esters prepared from hydroxystearic acids have been evaluated as plasticizers for a vinyl chloride‐vinyl acetate copolymer (95∶5). Many of them were …
Number of citations: 18 aocs.onlinelibrary.wiley.com
H SAITO, Y GONDA - jstage.jst.go.jp
From these measurements it was found that (1) at low pressures the viscosity has a positive temperature coefficient (~ rl/~ 8) v(j: viscosity, 8: temperature, p: pressure), while at high …
Number of citations: 3 www.jstage.jst.go.jp
D Briggs - 1998 - books.google.com
This book provides an in-depth treatment of the instrumentation, physical bases and applications of X-ray photoelectron spectroscopy (XPS) and static secondary ion mass spectroscopy …
Number of citations: 940 books.google.com

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